molecular formula C8H8BrNO B8751518 Ethanone, 1-(2-bromophenyl)-, oxime CAS No. 27760-49-2

Ethanone, 1-(2-bromophenyl)-, oxime

Cat. No. B8751518
CAS RN: 27760-49-2
M. Wt: 214.06 g/mol
InChI Key: DPLPRQURUMMJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(2-bromophenyl)-, oxime is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 1-(2-bromophenyl)-, oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(2-bromophenyl)-, oxime including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

27760-49-2

Product Name

Ethanone, 1-(2-bromophenyl)-, oxime

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

N-[1-(2-bromophenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H8BrNO/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,1H3

InChI Key

DPLPRQURUMMJQY-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC=CC=C1Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 1-(2-bromo-phenyl)-ethanone (4.5 g, 22.6 mmol), 50% hydroxylamine in water (2.3 g, 69.6 mmol) and 1 mL of acetic acid in 15 mL of dioxane in a pressure vessel. Seal the vessel and heat the mixture in an oil bath for 3 h at 150° C. Cool the mixture to room temperature (RT). Dilute with chloroform/IPA (3/1), wash with water and aqueous saturated sodium chloride. Separate the layers and dry the organic layer over sodium sulfate. Concentrate in vacuo to give the crude product. Purify by column chromatography (20% THF in dichloromethane (DCM) to give the title compound (4.0 g, 83%). MS (ES) m/z 214/216 [M+1]+.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
chloroform IPA
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
83%

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